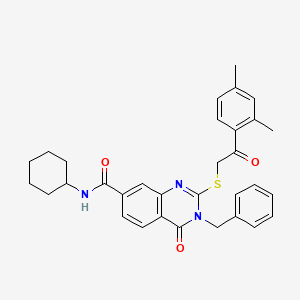
N-(5-chloro-2-methoxyphenyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methoxyphenyl)-2-(2-(3-cyclohexylureido)thiazol-4-yl)acetamide, commonly known as CCT137690, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in cancer research.
Aplicaciones Científicas De Investigación
Herbicide Metabolism and Carcinogenicity
Research into chloroacetamide herbicides, such as acetochlor and metolachlor, has explored their metabolism within human and rat liver microsomes, highlighting a complex metabolic pathway that may contribute to their carcinogenicity. These studies suggest a metabolic activation pathway leading to a DNA-reactive product, with differences observed between human and rat liver metabolism efficiencies (Coleman et al., 2000).
Antimicrobial and Antifungal Activities
Chloroacetamide derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. For example, sulfide and sulfone derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide showed significant activity against both Gram-negative and Gram-positive bacteria, as well as fungi (Badiger et al., 2013).
Anticancer Activity
Several studies have synthesized and evaluated the anticancer activities of compounds with structural similarities to chloroacetamides. For instance, derivatives incorporating a sulfonamide moiety were synthesized and tested for cytotoxicity against various cancer cell lines, demonstrating promising antitumor activities (Mohammadi-Farani et al., 2014).
Propiedades
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[2-(cyclohexylcarbamoylamino)-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4O3S/c1-27-16-8-7-12(20)9-15(16)23-17(25)10-14-11-28-19(22-14)24-18(26)21-13-5-3-2-4-6-13/h7-9,11,13H,2-6,10H2,1H3,(H,23,25)(H2,21,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQNVHXHQPCDRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CC2=CSC(=N2)NC(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-(Trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B2717968.png)
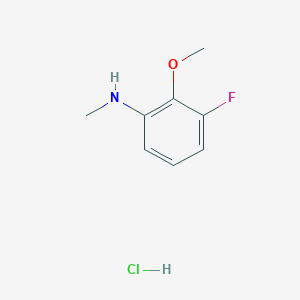

![Methyl 5-(ethylcarbamoyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B2717971.png)
![4-chloro-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2717972.png)

![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2717977.png)
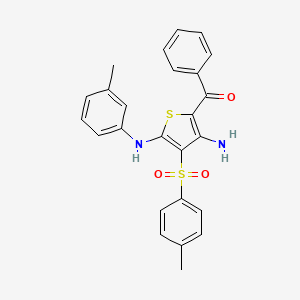
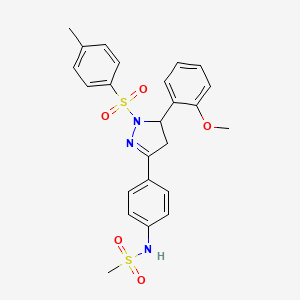
![6-Cyclopropyl-2-({1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2717981.png)
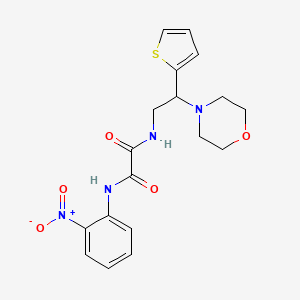
![2-[[1-(2-Nitrophenyl)sulfonylpiperidin-3-yl]amino]ethanol](/img/structure/B2717984.png)

